

An In-depth Technical Guide to the Biochemical Properties of 6-Methoxypurine

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Compound of Interest

Compound Name: 6-Methoxypurine

Cat. No.: B085510

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypurine is a purine derivative of significant interest in biochemistry and medicinal chemistry. As a versatile precursor, it serves as a foundational building block in the synthesis of various biologically active nucleoside and nucleotide analogs.^{[1][2]} Its unique methoxy group at the 6-position of the purine ring imparts specific chemical properties that are leveraged in the development of therapeutic agents, particularly in the antiviral and anticancer fields.^{[1][2]} This document provides a comprehensive overview of the core biochemical properties of **6-Methoxypurine**, its mechanism of action, metabolic pathways, and relevant experimental protocols, tailored for a scientific audience.

Physicochemical Properties

The fundamental chemical and physical characteristics of **6-Methoxypurine** are summarized below. These properties are critical for its handling, formulation, and application in experimental settings.

Property	Value	Source(s)
CAS Number	1074-89-1	[1] [3]
Molecular Formula	C ₆ H ₆ N ₄ O	[1] [3] [4]
Molecular Weight	150.14 g/mol	[1] [4]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	196 °C or >300 °C (decomposes)	[1] [5] [6]
Purity	≥ 98% (HPLC)	[1]
IUPAC Name	6-methoxy-7H-purine	[3]
Synonyms	O-Methylhypoxanthine, NSC 23723	[3]
Storage	Room Temperature (RT) or 2-8°C	[1] [6]

Spectral Data: While comprehensive spectral data requires direct experimental acquisition, reference spectra are available. ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for **6-Methoxypurine** can be found in chemical databases.[\[7\]](#)

Biological Activity and Applications

6-Methoxypurine itself is primarily a synthetic intermediate, but its derivatives, particularly the nucleoside analog **6-methoxypurine arabinoside** (ara-M), exhibit potent and selective biological activity.

- **Antiviral Research:** The most well-documented activity is that of ara-M as a highly selective and potent inhibitor of the varicella-zoster virus (VZV), the causative agent of chickenpox and shingles.[\[8\]](#)[\[9\]](#) Its selectivity makes it a promising candidate for antiviral therapy, as it shows minimal toxicity to uninfected host cells.[\[8\]](#)[\[9\]](#)

- Drug Discovery Precursor: The **6-methoxypurine** scaffold is used to synthesize a wide range of purine analogs for screening as potential anticancer and antiviral agents.[1][2] The methoxy group can be readily displaced by other functional groups, allowing for diverse chemical modifications.[10]
- Biochemical Research Tool: It is utilized in studies of nucleic acid metabolism and purine biosynthesis pathways to help elucidate the roles of purines in cellular processes.[1][2]

Mechanism of Action: Antiviral Activity of 6-Methoxypurine Arabinoside (ara-M)

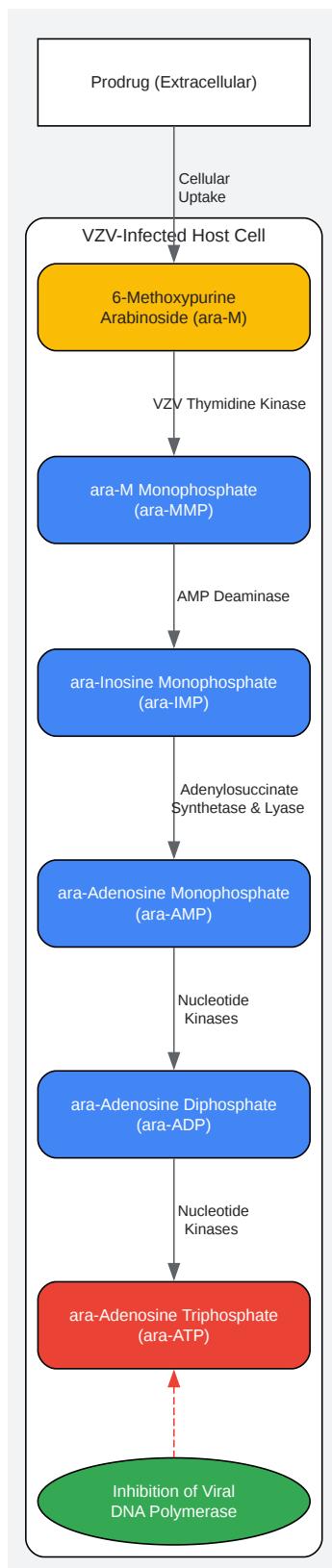
The selective anti-VZV activity of **6-methoxypurine** arabinoside (ara-M) is a classic example of virus-specific drug activation. The mechanism relies on the unique enzymatic machinery present only in virus-infected cells.

- Selective Cellular Uptake and Activation: Ara-M is selectively taken up and metabolized by VZV-infected human fibroblasts. Uninfected cells, or those infected with a VZV strain lacking its specific thymidine kinase (TK), show virtually no uptake or metabolism of ara-M.[8]
- Viral Enzyme-Dependent Phosphorylation: The critical first step of activation is the phosphorylation of ara-M to its monophosphate form (ara-MMP). This reaction is catalyzed exclusively by the VZV-encoded thymidine kinase (VZV-TK). Host cell kinases do not efficiently recognize ara-M as a substrate.[8][11]
- Conversion to the Active Metabolite: Following its initial phosphorylation, ara-MMP is further metabolized by host cell enzymes. It is demethoxylated by AMP deaminase to form arabinosyl-inosine monophosphate (ara-IMP).[11]
- Final Anabolic Steps: Cellular enzymes, including adenylosuccinate synthetase and adenylosuccinate lyase, convert ara-IMP into arabinosyl-adenosine monophosphate (ara-AMP). Subsequent phosphorylations by nucleotide kinases yield the active triphosphate metabolite, arabinosyl-adenosine triphosphate (ara-ATP).[11]
- Inhibition of Viral DNA Polymerase: Ara-ATP acts as a potent inhibitor of viral DNA polymerase, competing with the natural substrate (dATP) and terminating the viral DNA chain upon incorporation. This effectively halts viral replication.[8]

This selective generation of the DNA polymerase inhibitor ara-ATP within VZV-infected cells is the cornerstone of ara-M's high therapeutic index.[8]

Metabolic and Signaling Pathways

The metabolic activation of **6-methoxypurine arabinoside** is a well-defined anabolic pathway that transforms the prodrug into its active antiviral form.



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